Allosteric Mechanism: The Only EP2 Antagonist with Agonist-Dependent Negative Modulation
EP2 receptor antagonist-1 is the sole EP2 antagonist characterized to date as an agonist-dependent negative allosteric modulator (NAM) [1][2]. All other well-characterized EP2 antagonists—PF-04418948, TG4-155, TG6-10-1, TG6-129, and TG8-260—are orthosteric, competitive antagonists that bind to the PGE₂ ligand pocket [3][4]. Compound 1 produces unsurmountable inhibition of cAMP accumulation in C6G-hEP2 cells stimulated by EP2 agonists, a hallmark of non-competitive, allosteric antagonism that cannot be overcome by increasing agonist concentration [1]. Predicted binding occurs at a cytoplasmic receptor surface distinct from the orthosteric site, a locus analogous to allosteric binding pockets identified for β₂-adrenergic, CCR9, and CCR2 receptors [1].
| Evidence Dimension | Mechanism of antagonism |
|---|---|
| Target Compound Data | Agonist-dependent negative allosteric modulator (NAM); unsurmountable cAMP inhibition; binds cytoplasmic receptor surface |
| Comparator Or Baseline | PF-04418948, TG4-155, TG6-10-1, TG8-260: orthosteric, competitive antagonists; bind transmembrane ligand pocket |
| Quantified Difference | Qualitative mechanistic distinction: allosteric vs. orthosteric binding; unsurmountable vs. surmountable inhibition |
| Conditions | C6 glioma cells overexpressing human EP2 (C6G-hEP2); cAMP accumulation assay with PGE₂ and butaprost stimulation |
Why This Matters
For research requiring allosteric modulation or studies where orthosteric competitive antagonism may be confounded by varying endogenous PGE₂ concentrations, only EP2 receptor antagonist-1 provides the appropriate pharmacological tool.
- [1] Jiang C, Dingledine R, Ganesh T, et al. An Agonist Dependent Allosteric Antagonist of Prostaglandin EP2 Receptors. ACS Chem Neurosci. 2020;11(10):1436-1446. View Source
- [2] Jiang J, Ganesh T, Du Y, et al. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2. Proc Natl Acad Sci USA. 2012;109(8):3149-3154. View Source
- [3] af Forselles KJ, Root J, Clarke T, et al. In vitro and in vivo characterization of PF-04418948. Br J Pharmacol. 2011;164(7):1847-1856. View Source
- [4] Amaradhi R, Banik A, Mohammed S, et al. TG8-260: Second-Generation EP2 Antagonist. ACS Pharmacol Transl Sci. 2022;5(2):108-122. View Source
